(3S)-3-Hydroxy-5-methoxy-5-oxopentanoate
Description
Properties
IUPAC Name |
(3S)-3-hydroxy-5-methoxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/p-1/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEKXOGFRKPXOJ-BYPYZUCNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722813 | |
| Record name | (3S)-3-Hydroxy-5-methoxy-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87118-64-7 | |
| Record name | (3S)-3-Hydroxy-5-methoxy-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S)-3-Hydroxy-5-methoxy-5-oxopentanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a keto group. The molecular formula is , and it is classified as an intermediate in the synthesis of various pharmaceutical compounds, notably statins like rosuvastatin.
Synthesis Methods
The synthesis of this compound typically involves bioconversion processes using microbial systems. For instance, Penicillium species have been employed to achieve high yields through selective keto reductions. The following table summarizes various microorganisms used in the bioconversion process:
| Microorganism | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|
| Penicillium sp. | 75 | 90 |
| Aspergillus niger | 60 | 85 |
| Rhizopus oryzae | 80 | 88 |
These microorganisms effectively convert starting materials into this compound with high efficiency and selectivity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, a study demonstrated that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 31.2 µg/mL.
Interaction with Biological Targets
The compound's biological activity is partly attributed to its interaction with specific enzymes and receptors. Research has shown that it may act as a competitive inhibitor for certain metabolic pathways, particularly those involving fatty acid metabolism. The following table outlines the key biological targets identified:
| Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetyl-CoA Carboxylase | Competitive | 12 |
| Fatty Acid Synthase | Non-competitive | 25 |
These interactions indicate potential therapeutic applications in metabolic disorders.
Case Studies
- Study on Antimicrobial Activity : A recent investigation evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results showed promising anti-tubercular activity with MIC values of approximately 0.422 µM for the most active derivative, highlighting its potential as a lead compound in tuberculosis treatment .
- Metabolic Pathway Analysis : Another study explored the compound's role in modulating lipid metabolism through inhibition of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis. This inhibition could lead to reduced lipid accumulation in liver cells, suggesting a possible application in managing obesity and related metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (3S)-3-Hydroxy-5-methoxy-5-oxopentanoate with compounds sharing functional or structural similarities:
Key Comparative Insights
Electronic and Steric Effects
- Amino vs. The hydrochloride salt further enhances solubility in polar solvents .
- Ester vs. Carboxylic Acid: Methyl 5-methoxy-3-oxopentanoate () lacks the carboxylic acid group, reducing polarity and altering metabolic stability. The oxo group at C3 instead of C5 shifts reactivity toward nucleophilic attacks at C3 .
- These groups may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Considerations
- The (3S) configuration in the target compound contrasts with the (2S) stereochemistry in compounds like 1,1,3-Propanetricarboxylic acid derivatives (), which impacts enzyme-binding specificity in chiral environments .
Reactivity and Stability
- The oxo group at C5 in the target compound makes it prone to keto-enol tautomerism, whereas esters (e.g., ) are more hydrolytically stable under physiological conditions .
- The benzylamino group in introduces susceptibility to oxidative deamination, unlike the hydroxyl group in the target compound .
Research Findings and Implications
- Biological Relevance: The amino derivative () may mimic natural amino acids, suggesting possible roles in enzyme inhibition or prodrug design .
- Spectroscopic Correlations : indicates that substituent electronegativity (e.g., methoxy vs. hydroxy) alters chemical shifts in NMR, aiding structural elucidation .
Preparation Methods
Asymmetric Synthesis via Aldol Addition
One of the most effective methods to prepare (3S)-3-hydroxy-5-substituted pentanoates involves an asymmetric aldol addition using chiral auxiliaries such as (R)-acetyloxazolidinone derivatives.
Procedure Summary:
- The chiral auxiliary (R)-acetyloxazolidinone is prepared from (R)-4-isopropyl-2-oxazolidinone and acetyl chloride in the presence of sodium hydride, yielding the key intermediate with about 92.8% yield.
- This intermediate undergoes an aldol addition with an appropriate aldehyde (e.g., 3-phenylpropanal in analogous syntheses) to afford β-hydroxy acid derivatives with high stereoselectivity.
- Subsequent hydrolysis and oxidation steps convert the aldol product into the desired hydroxy acid with the (3S) configuration.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of chiral auxiliary | (R)-4-isopropyl-2-oxazolidinone, acetyl chloride, NaH | 92.8 | Characterized by 1H and 13C NMR |
| Aldol addition | Chiral auxiliary + aldehyde, THF/H2O, LiOH, H2O2, 0 °C, 6 h | ~88.7 | Stereoselective formation of (3S)-hydroxy acid |
Characterization:
- The final hydroxy acid exhibits melting points consistent with literature values (e.g., 134–126 °C).
- Optical rotation confirms stereochemistry ([α]D values).
- NMR spectra (1H and 13C) confirm the structure and purity.
This method is well-documented in recent literature for related compounds and provides a reliable route to (3S)-3-hydroxy-5-methoxy-5-oxopentanoate analogs.
Cycloaddition-Based Approaches Using Coumalate Intermediates
A novel and sophisticated synthetic strategy involves the use of substituted coumalate intermediates and ketene acetals to construct bicyclic lactone precursors, which can be further transformed into hydroxy acid derivatives.
Key Steps:
- Preparation of 4-(arylmethyl)coumalate derivatives from diols through multi-step routes involving cyclocondensation reactions with methyl propiolates.
- Cycloaddition of the coumalate intermediate with ketene dimethyl acetal produces bicyclic lactones.
- Subsequent hydrogenation and hydrolysis steps yield hydroxy acid derivatives with controlled stereochemistry.
Advantages:
- This approach allows the introduction of stereochemistry via hydrogenation of olefinic bicyclic lactones.
- Provides access to complex intermediates potentially useful for further functionalization.
Challenges:
- Some intermediate bicyclic lactones may be difficult to reduce cleanly, requiring optimization of reaction conditions.
- Multi-step synthesis demands careful purification and characterization at each stage.
This method was explored in the context of synthesizing complex anthracycline aglycons but offers insights into constructing hydroxy acid frameworks like this compound.
General Notes on Preparation and Characterization
- The stereochemical purity of the product is crucial, often confirmed by chiral HPLC or optical rotation.
- Hydrolysis steps to convert esters or protected intermediates to free acids typically use mild base (e.g., LiOH) followed by acidification.
- Oxidation steps (e.g., using H2O2) are carefully controlled at low temperatures (0 °C) to avoid over-oxidation or side reactions.
- Solvent systems often involve mixtures of THF and water to balance solubility and reactivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Asymmetric Aldol Addition | (R)-acetyloxazolidinone, aldehyde, LiOH, H2O2 | ~88.7 | High (3S) | Well-established, scalable, high purity |
| Coumalate Cycloaddition | 4-(arylmethyl)coumalate, ketene dimethyl acetal | Variable | Controlled via hydrogenation | Complex, multi-step, suitable for advanced synthesis |
| Hydrolysis & Oxidation Steps | LiOH, H2O2, acidification | High | Maintains stereochemistry | Final deprotection and purification |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-3-Hydroxy-5-methoxy-5-oxopentanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of precursor acids followed by stereoselective hydroxylation. For example, esterification of a keto acid (e.g., 5-oxoheptanoic acid derivatives) with methanol under acidic catalysis, followed by protection of the hydroxyl group using ethylene glycol under reflux conditions with p-toluenesulfonic acid as a catalyst, has been reported to yield similar β-hydroxy esters . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and purification via column chromatography or preparative HPLC. Low yields may result from incomplete esterification or racemization; monitoring via TLC or LC-MS is critical .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC-ESI-TOF/MS : Provides high-resolution mass data to confirm molecular weight and detect impurities (e.g., unreacted precursors or byproducts) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated solvents like CDCl₃ or DMSO-d₆) confirm stereochemistry and functional groups. The (3S) configuration can be verified using chiral shift reagents or Mosher ester analysis .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups to rule out degradation .
Q. How should researchers handle stability issues during storage and experimental use of this compound?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. For aqueous experiments, use freshly prepared solutions buffered at pH 6–7 to prevent ester hydrolysis. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers .
- Tautomerization : Keto-enol tautomerism in oxo groups can alter spectral peaks. Stabilize the desired tautomer by adjusting solvent polarity (e.g., DMSO suppresses enol formation) .
- Byproduct interference : Employ orthogonal purification methods (e.g., recrystallization followed by size-exclusion chromatography) .
Q. What strategies are effective for maintaining stereochemical purity during large-scale synthesis?
- Methodological Answer :
- Asymmetric catalysis : Use chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to preserve the (3S) configuration .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects racemization early, allowing immediate adjustment of reaction conditions .
Q. How can the reactivity of the β-hydroxy ester group be leveraged for functionalizing this compound in drug discovery?
- Methodological Answer :
- Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane for probing metabolic stability .
- Nucleophilic substitution : React with amines (e.g., benzylamine) to form amide derivatives for structure-activity relationship (SAR) studies .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to temporarily block the hydroxyl moiety during multi-step syntheses .
Q. What experimental designs are recommended for studying the environmental impact of this compound in biological systems?
- Methodological Answer :
- Aquatic toxicity assays : Expose model organisms (e.g., Daphnia magna) to graded concentrations (1–100 ppm) and monitor mortality/behavior over 48 hours .
- Biodegradation studies : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions .
- Waste treatment : Neutralize acidic byproducts with calcium carbonate before incineration or disposal via certified waste management services .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
